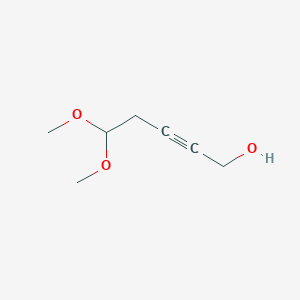
2-Pentyn-1-ol, 5,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyn-1-ol, 5,5-dimethoxy- is an organic compound with the molecular formula C7H12O3 It is a derivative of 2-pentyn-1-ol, where the terminal carbon is substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy- typically involves the alkylation of 2-pentyn-1-ol with methoxy-containing reagents. One common method is the reaction of 2-pentyn-1-ol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pentyn-1-ol, 5,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyn-1-ol, 5,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentyn-1-ol, 5,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentyn-1-ol, 5,5-dimethoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentyn-1-ol: The parent compound without methoxy substitutions.
4,4-Dimethyl-2-pentyn-1-ol: A similar compound with additional methyl groups.
1-Phenyl-2-pentyn-1-ol: A phenyl-substituted derivative.
Uniqueness
2-Pentyn-1-ol, 5,5-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These substitutions enhance its reactivity and solubility, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
79576-62-8 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5,5-dimethoxypent-2-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3 |
Clave InChI |
MWZODJFDDQYSKG-UHFFFAOYSA-N |
SMILES canónico |
COC(CC#CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



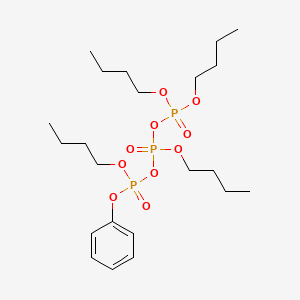

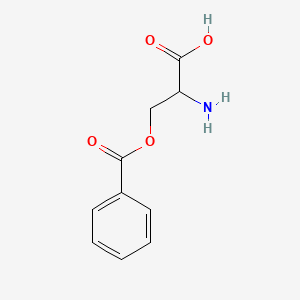
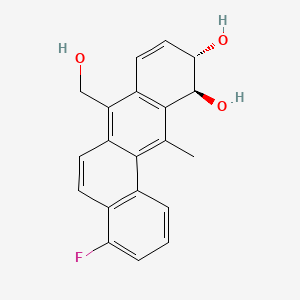
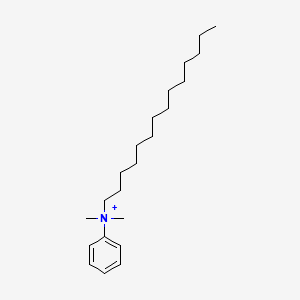
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
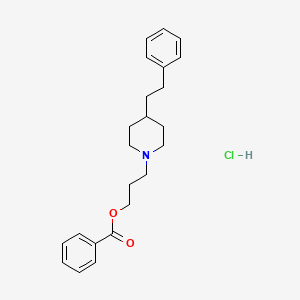

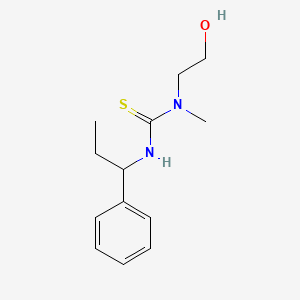
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
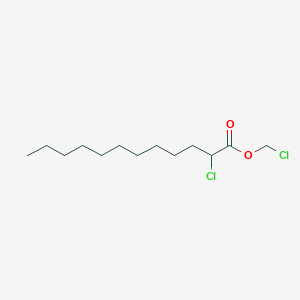
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
